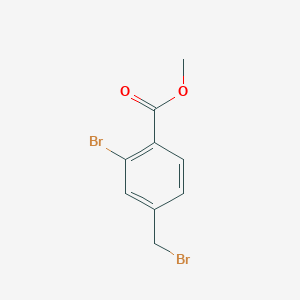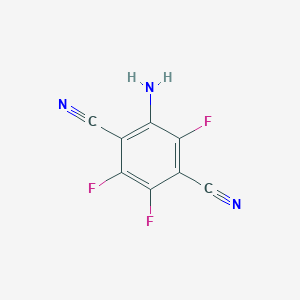
dE-Vvt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dE-Vvt: is a synthetic analog of vasotocin, a neuropeptide hormone found in various vertebrates. Vasotocin plays a role in regulating water balance, social behaviors, and reproductive functions. The synthetic analog is designed to mimic or modify these biological activities for research and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vasotocin analogs typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods: Industrial production of peptide analogs often involves automated peptide synthesizers, which streamline the SPPS process. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at sulfur-containing residues if present.
Reduction: Reduction reactions can modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create various analogs with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Using different amino acid derivatives during SPPS.
Major Products: The major products of these reactions are modified peptides with altered biological activities, which can be used to study structure-activity relationships.
Scientific Research Applications
Chemistry:
- Studying the structure-activity relationships of peptide hormones.
- Developing new synthetic methods for peptide synthesis.
Biology:
- Investigating the role of vasotocin in water balance and social behaviors.
- Exploring the effects of vasotocin analogs on reproductive functions.
Medicine:
- Potential therapeutic applications in treating disorders related to water balance and social behaviors.
- Developing new drugs targeting vasotocin receptors.
Industry:
- Production of peptide-based drugs and research tools.
- Use in agricultural applications to regulate animal behaviors.
Mechanism of Action
Molecular Targets and Pathways: Vasotocin analogs exert their effects by binding to vasotocin receptors, which are G-protein-coupled receptors (GPCRs). These receptors activate intracellular signaling pathways, leading to various physiological responses. The specific pathways involved depend on the receptor subtype and the tissue in which it is expressed.
Comparison with Similar Compounds
Oxytocin: Another neuropeptide hormone with similar functions in social behavior and reproduction.
Vasopressin: A hormone involved in water balance and vasoconstriction.
Uniqueness: Vasotocin analogs are unique in their ability to selectively mimic or modify the biological activities of vasotocin, providing valuable tools for research and potential therapeutic applications.
Properties
CAS No. |
131483-45-9 |
|---|---|
Molecular Formula |
C47H67N11O11S2 |
Molecular Weight |
1026.2 g/mol |
IUPAC Name |
N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H67N11O11S2/c1-4-69-30-16-14-29(15-17-30)23-32-42(63)54-33(22-28-10-6-5-7-11-28)44(65)57-40(27(2)3)46(67)55-34(24-37(49)59)43(64)56-35(26-71-70-21-18-39(61)52-32)47(68)58-20-9-13-36(58)45(66)53-31(12-8-19-48)41(62)51-25-38(50)60/h5-7,10-11,14-17,27,31-36,40H,4,8-9,12-13,18-26,48H2,1-3H3,(H2,49,59)(H2,50,60)(H,51,62)(H,52,61)(H,53,66)(H,54,63)(H,55,67)(H,56,64)(H,57,65) |
InChI Key |
WLQJFWPASSMHTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)N2)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |
sequence |
CXFVNCPXG |
Synonyms |
1-deamino-2-(OEt-Tyr)-4-Val-8-Orn-vasotocin 1-desamino-2-(O-ethyltyrosyl)-4-valyl-8-ornithine-vasotocin dE-VVT vasotocin, 1-desamino-O-ethyltyrosyl(2)-valyl(4)-ornithine(8)- vasotocin, 1-desamino-OEt-Tyr(2)-Val(4)-Orn(8)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)








